molecular formula C6H9F2NO B3046245 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane CAS No. 1214875-26-9

7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B3046245
CAS No.: 1214875-26-9
M. Wt: 149.14
InChI Key: GJAUUPPAJTVUHL-UHFFFAOYSA-N
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Description

7,7-Difluoro-5-oxa-2-azaspiro[34]octane is a heterocyclic compound with the molecular formula C6H9F2NO It features a unique spiro structure, which includes a nitrogen atom and an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically use readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient and cost-effective starting materials and reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing or reducing agents. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorine atoms, nitrogen, and oxygen within the spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7,7-difluoro-5-oxa-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-6(8)1-5(10-4-6)2-9-3-5/h9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAUUPPAJTVUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNC2)OCC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276486
Record name 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-26-9
Record name 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214875-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 2
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 3
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 4
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 5
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 6
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane

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